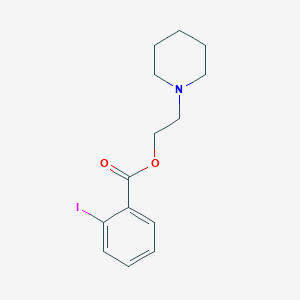
1-Methyl-3-piperidinyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-piperidinyl 4-tert-butylbenzoate, also known as Tipepidine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been shown to have a wide range of pharmacological effects.
Aplicaciones Científicas De Investigación
1-Methyl-3-piperidinyl 4-tert-butylbenzoate has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antitussive effects. This compound has also been investigated for its potential use in the treatment of addiction and withdrawal symptoms. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-3-piperidinyl 4-tert-butylbenzoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. This compound has also been shown to have an affinity for sigma-1 receptors, which are involved in a variety of physiological processes including pain perception, stress response, and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have antitussive effects by reducing cough reflex sensitivity. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-piperidinyl 4-tert-butylbenzoate has several advantages for use in lab experiments. It has a relatively low toxicity and is well-tolerated in animals. It is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations as well. It has a relatively short half-life and may require frequent dosing in some experiments. Additionally, its exact mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-3-piperidinyl 4-tert-butylbenzoate. One area of interest is its potential use in the treatment of addiction and withdrawal symptoms. This compound has been shown to have an affinity for sigma-1 receptors, which are involved in the development of addiction and withdrawal symptoms. Additionally, its neuroprotective effects may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic applications of this compound.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a wide range of pharmacological effects and has been investigated for its use in the treatment of addiction, withdrawal symptoms, and neurodegenerative diseases. While its exact mechanism of action is not fully understood, it has been shown to modulate the activity of various neurotransmitters and has an affinity for sigma-1 receptors. While it has several advantages for use in lab experiments, its limitations include a relatively short half-life and an incomplete understanding of its mechanism of action. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 1-Methyl-3-piperidinyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound. The yield of the reaction is typically around 60-70%.
Propiedades
Fórmula molecular |
C17H25NO2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-3-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)14-9-7-13(8-10-14)16(19)20-15-6-5-11-18(4)12-15/h7-10,15H,5-6,11-12H2,1-4H3 |
Clave InChI |
HODHHLNKRDRPNY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)



![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)



![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)
